2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a phenyl group at the 4-position of the pyrrolo[3,2-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Preparation of Intermediate: The synthesis begins with the preparation of an intermediate compound, such as ethyl 2-cyano-4,4-dimethoxybutanoate, by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: The intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The pyrimidin-4-ol derivative undergoes cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a multi-targeted kinase inhibitor, binding to the ATP-binding sites of kinases such as EGFR, Her2, VEGFR2, and CDK2.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives:
Properties
CAS No. |
928840-88-4 |
---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-12-15-9-6-7-14-11(9)10(16-12)8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
PSHLPHLZGYDDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2NC=C3)Cl |
Origin of Product |
United States |
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